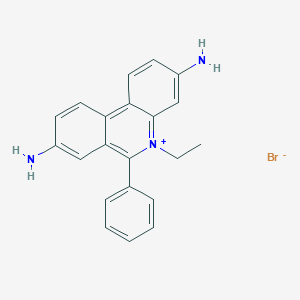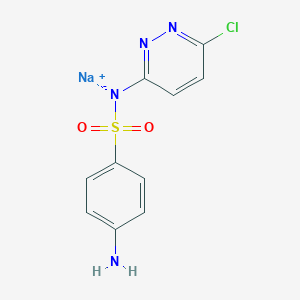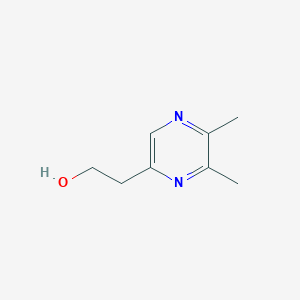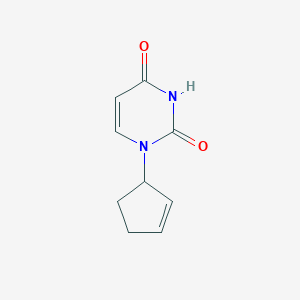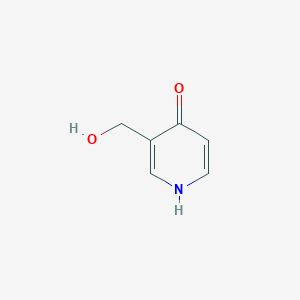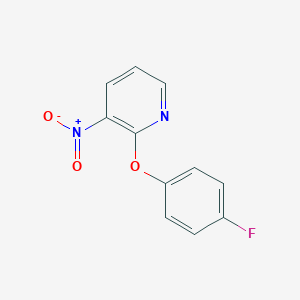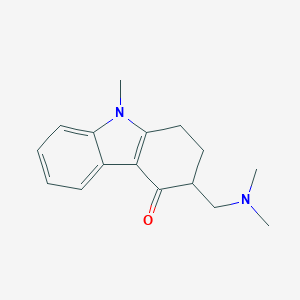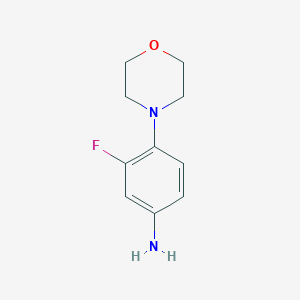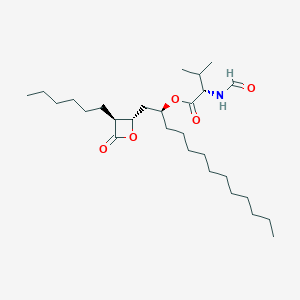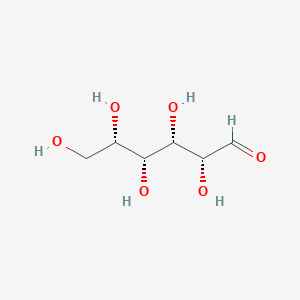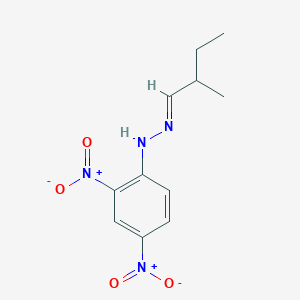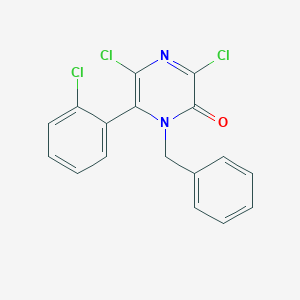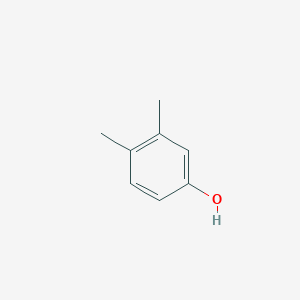![molecular formula C8H9NO2 B119121 3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one CAS No. 154928-96-8](/img/structure/B119121.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one, commonly known as MDL-105,519, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in their ring structure. MDL-105,519 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism Of Action
MDL-105,519 exerts its biological effects through various mechanisms of action. It has been found to bind to the GABA receptor, leading to increased GABAergic neurotransmission and subsequent anticonvulsant effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical And Physiological Effects
MDL-105,519 has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. MDL-105,519 has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity. In addition, MDL-105,519 has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.
Advantages And Limitations For Lab Experiments
MDL-105,519 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be easily synthesized in high yield and purity. MDL-105,519 has also been extensively studied, and its biological effects are well-characterized. However, there are some limitations to the use of MDL-105,519 in lab experiments. It has been found to be relatively unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research on MDL-105,519. One potential area of research is its use in the treatment of epilepsy. MDL-105,519 has been found to have anticonvulsant activity in animal models, and further research is needed to determine its efficacy and safety in humans. Another potential area of research is its use in the treatment of depression and anxiety disorders. MDL-105,519 has been found to have anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, MDL-105,519 could be further studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of MDL-105,519 involves the reaction of 3-methyl-4-nitrophenyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MDL-105,519 in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
MDL-105,519 has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including GABA receptor modulation, anticonvulsant activity, and neuroprotective effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
properties
CAS RN |
154928-96-8 |
|---|---|
Product Name |
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-4H-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4H2,1H3 |
InChI Key |
PMQWKMQZFCTURN-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1CC(=O)CC2 |
Canonical SMILES |
CC1=NOC2=C1CC(=O)CC2 |
synonyms |
1,2-Benzisoxazol-5(4H)-one,6,7-dihydro-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




